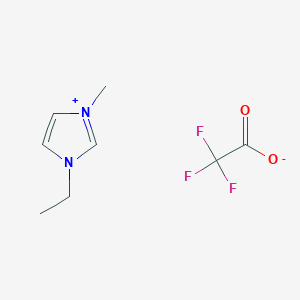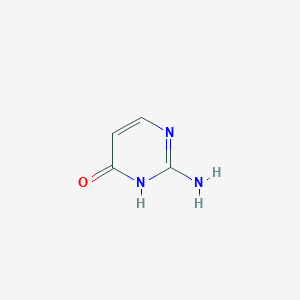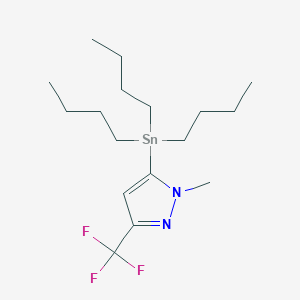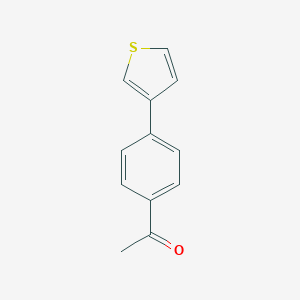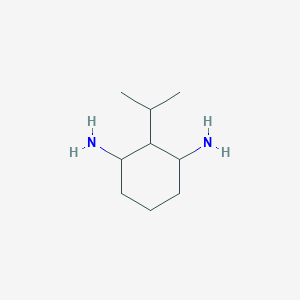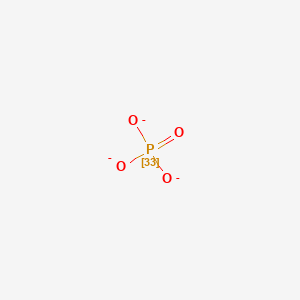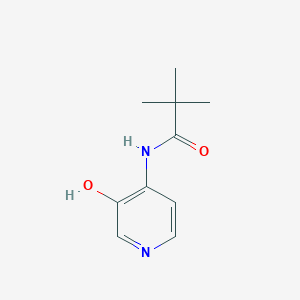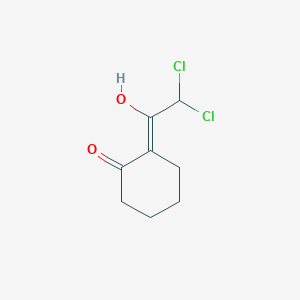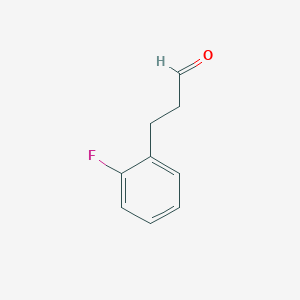![molecular formula C14H15ClN4O2S B063604 [(2-Anilino-4-chlorobenzoyl)amino]thiourea CAS No. 195370-32-2](/img/structure/B63604.png)
[(2-Anilino-4-chlorobenzoyl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Anilino-4-chlorobenzoyl)amino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as ACTU, it is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. In
Scientific Research Applications
ACTU has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ACTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
ACTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using ACTU in lab experiments is its broad range of potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying various cellular processes. However, one limitation of using ACTU is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, and caution should be taken when using it in lab experiments.
Future Directions
There are many future directions for research on ACTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to protect against neuronal damage in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Additionally, further research could explore its potential use in the treatment of viral infections, as it has been shown to have anti-viral properties.
Synthesis Methods
ACTU can be synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. This method involves the reaction of the two compounds in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is a white or yellow crystalline solid that is soluble in organic solvents.
Properties
| 195370-32-2 | |
Molecular Formula |
C14H15ClN4O2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
[(2-anilino-4-chlorobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c15-9-6-7-11(13(20)18-19-14(16)21)12(8-9)17-10-4-2-1-3-5-10/h1-8,17H,(H,18,20)(H3,16,19,21) |
InChI Key |
CRDZEMKYSXSZPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
synonyms |
Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


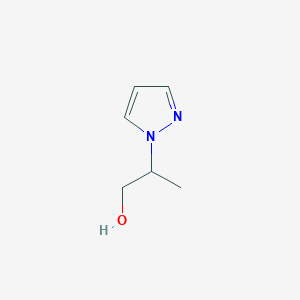
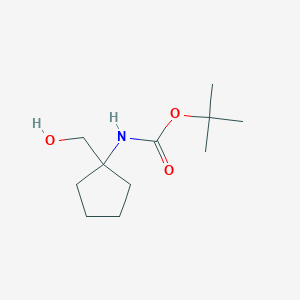
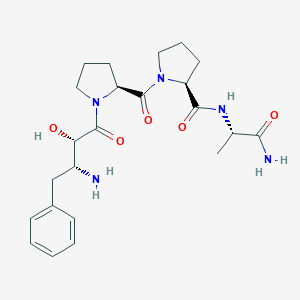
![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
